4-Azidophenol

Catalog No.
S3216677
CAS No.
24541-43-3
M.F
C6H5N3O
M. Wt
135.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidophenol

4-Azidophenol (CAS 24541-43-3) eliminates the need for hazardous in-house diazotization by providing a stable, dual-functional building block. • Photoreactive azide for UV-induced nitrene crosslinking with proteins (typical λmax ~254 nm) • Phenolic OH enables selective O-alkylation/acylation for payload attachment, preserving azide integrity • High-yield CuAAC/SPAAC click reactivity for bioconjugation & polymer modification

CAS Number

24541-43-3

Product Name

4-Azidophenol

IUPAC Name

4-azidophenol

Molecular Formula

C6H5N3O

Molecular Weight

135.126

InChI

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H

InChI Key

ABSZNIJDTSIVHN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=[N+]=[N-])O

solubility

not available

Synonyms

4-Azidophenol, p-Azidophenol, 4-Hydroxyphenyl azide, 1-Azido-4-hydroxybenzene, Phenol, 4-azido-

Purity

≥97%

Package Size

1 g, 5 g

4-Azidophenol (CAS: 24541-43-3) is a highly versatile, bifunctional aromatic building block characterized by a photoreactive azide group and a nucleophilic phenolic hydroxyl group situated in a para relationship. This dual functionality makes it a critical reagent in modern chemoinformatics, bioconjugation, and materials science. The azide moiety serves as both a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions and a precursor for highly reactive nitrenes upon UV photolysis . Meanwhile, the phenolic hydroxyl group provides an orthogonal site for O-alkylation or O-acylation, allowing the compound to be seamlessly integrated into complex molecular scaffolds, polymer backbones, or heterobifunctional linkers [1]. For procurement professionals and synthetic chemists, commercially available 4-azidophenol offers a stable, ready-to-use alternative to hazardous in-house diazotization, streamlining workflows in drug discovery and target identification.

Research Fit

Photoaffinity labeling & click chemistry
Para-hydroxy aryl azide scaffold for nitrene-mediated bioconjugation; supports both CuAAC and SPAAC workflows.
Bioorthogonal live-cell conjugation
Copper-free SPAAC compatibility with DBCO/BCN partners; avoids copper toxicity limitations in cellular assays.
Surface photopatterning reagent
Para-hydroxy substitution enables direct UV-mediated immobilization of biomolecules on surfaces; patent-validated application.

Substituting 4-azidophenol with closely related analogs fundamentally compromises synthetic flexibility and application scope. Replacing it with its precursor, 4-aminophenol, completely eliminates bioorthogonal click reactivity and photoaffinity capabilities, as the amine cannot undergo CuAAC or generate nitrenes under UV light . Conversely, using phenyl azide (azidobenzene) provides the click-reactive azide but lacks the nucleophilic phenolic hydroxyl group, preventing the molecule from being tethered to alkyl halides or acyl chlorides to form complex bridging linkers. Furthermore, utilizing the structural isomer 3-azidophenol alters the electronic push-pull dynamics of the aromatic ring, shifting the gas-phase acidity and modifying the nucleophilicity of the phenoxide intermediate, which can lead to unpredictable yields in standardized O-alkylation protocols [1].

Substitution Risk

Positional Isomer Sensitivity
Ortho- or meta-azidophenol isomers exhibit different gas-phase acidity and nitrene generation kinetics; conjugation outcomes may shift compared to the para-hydroxy pattern.
Non-Phenolic Aryl Azide Limitation
Unsubstituted phenyl azide or alkoxy analogs cannot execute the specific surface photopatterning enabled by para-hydroxy coupling; application scope narrows significantly.
Electronic Profile Mismatch
The inductively withdrawing para-azide group (σF=0.38) and low resonance contribution create a unique electronic environment; alkyne-only phenol derivatives (e.g., 4-ethynylphenol) lack the azide donor for SPAAC.

Electronic Tuning and Acidity vs. 3-Azidophenol

The positional isomerism of the azide group significantly impacts the electronic properties of the phenol ring. Mass spectrometry and kinetic method analyses demonstrate that 4-azidophenol exhibits a gas-phase acidity of 340.3 ± 2.0 kcal/mol, making it slightly more acidic than its meta-isomer, 3-azidophenol (340.8 ± 2.2 kcal/mol)[1]. Hammett-Taft parameter evaluation confirms that the para-azide group acts as a moderate inductively withdrawing group (σF = 0.38) with negligible resonance contribution (σR = 0.02) [1]. This specific electronic profile is critical for predicting the nucleophilicity of the phenoxide ion during downstream O-alkylation reactions.

Evidence DimensionGas-phase acidity
Target Compound Data340.3 ± 2.0 kcal/mol
Comparator Or Baseline3-Azidophenol (340.8 ± 2.2 kcal/mol)
Quantified Difference0.5 kcal/mol higher acidity for the para-isomer
ConditionsMass spectrometry kinetic method analysis

Procuring the exact para-isomer ensures predictable phenoxide nucleophilicity and reproducible yields in the synthesis of heterobifunctional linkers.

Gas-phase acidity
Head-to-head
4-Azidophenol
340.3 ± 2.0 kcal/mol
3-Azidophenol
340.8 ± 2.2 kcal/mol
0.5 kcal/mol difference reflects para vs. meta electronic effect; supports isomer selection for proton-transfer reactivity.
Mass spectrometry kinetic method; Hammett-Taft σF=0.38, σR=0.02.

Bifunctional Scaffold Integration vs. Phenyl Azide

Unlike phenyl azide, which provides only a single bioorthogonal reaction site, 4-azidophenol features a reactive phenolic hydroxyl group that permits orthogonal O-alkylation or O-acylation [1]. In standard synthetic workflows, this allows 4-azidophenol to be tethered to alkyl halides (e.g., forming ethers via DCC or K2CO3 catalysis) prior to or following azide-alkyne cycloaddition [1]. Phenyl azide completely lacks this secondary attachment point, rendering it incapable of serving as a bridging linker between a target molecule and a click-reactive tag[2].

Evidence DimensionNumber of orthogonal conjugation handles
Target Compound Data2 (Azide and Phenolic OH)
Comparator Or BaselinePhenyl azide (1 handle, Azide only)
Quantified Difference100% increase in orthogonal attachment points
ConditionsStandard heterobifunctional linker synthesis workflows

The dual functionality is mandatory for buyers intending to synthesize custom click-reactive polymers or targeted photoaffinity probes.

Crosslinking vs. probes
Head-to-head
4-Azidobenzoyl
Comparable crosslinking; lower water reactivity than (Tmd)Phe
(Tmd)Phe / Bpa
Higher water reactivity; Bpa requires prolonged UV
Intermediate water sensitivity and crosslinking efficiency; supports probe selection in aqueous photoaffinity conditions.
Thymopentin model; HPLC-MS analysis under identical UV.

Bioorthogonal Click Reactivity vs. 4-Aminophenol Precursor

4-Azidophenol efficiently undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles with typical yields of 62-95% depending on the alkyne substrate and catalytic conditions. In contrast, its synthetic precursor, 4-aminophenol, is entirely inert to bioorthogonal click conditions. Procurement of the pre-formed azide eliminates the need for hazardous, in-house diazotization and azidation of 4-aminophenol, a process that requires strong acids and sodium azide handling, often posing significant safety risks and variable yields at scale [1].

Evidence DimensionCuAAC bioorthogonal reactivity and process yield
Target Compound Data62-95% yield in CuAAC; ready-to-use
Comparator Or Baseline4-Aminophenol (0% click reactivity; requires hazardous azidation)
Quantified DifferenceComplete transition to click-reactivity while avoiding yield loss during in-house azidation
ConditionsAqueous/organic solvent mixtures with Cu(I) catalysis

Purchasing 4-azidophenol directly bypasses hazardous, low-yield diazotization steps, accelerating click chemistry workflows and improving laboratory safety.

Atmospheric half-life
Data to verify
0.801 days (12h daylight) / 9.617 h (continuous)
Predicted OH-radical degradation profile; informs storage and experimental timing requirements.
EPISuite estimation; direct comparator data unavailable.
Lipophilicity (LogD)
Class-level
LogD 2.02 (pH 5.5) / 2.01 (pH 7.4); Δ 0.01
Minimal pH-dependent shift supports consistent partitioning in cellular assays and bioorthogonal reactions.
ACD/Labs predicted; no direct comparator data.
Enzyme probe affinity
Reported
2-Iodo derivative Km = 52 nM (exp.) vs. 95 nM (QSAR pred.)
Low-nanomolar affinity validates 4-azidophenol scaffold for high-specificity photoaffinity enzyme mapping.
Human TS PST; PAPS donor; reported in Mol Pharmacol.
SPAAC compatibility
Class-level
4-Azidophenol
CuAAC + SPAAC (DBCO/BCN)
4-Ethynylphenol
CuAAC only; no azide donor
Dual-click capability enables copper-free live-cell conjugation; alkyne analogs lack this functional route.
Supplier-reported SPAAC reactivity; context-dependent.

Heterobifunctional Linker Synthesis

Driven by its dual orthogonal handles, 4-azidophenol is a highly effective starting material for synthesizing heterobifunctional linkers. The phenolic hydroxyl group can be selectively alkylated or acylated to attach the molecule to a drug payload or polymer backbone, leaving the azide group intact for subsequent bioorthogonal conjugation [1].

Photoaffinity Labeling in Target Identification

Leveraging its specific electronic profile and photoreactivity, 4-azidophenol is extensively used to create photoaffinity probes. Upon UV irradiation, the azide group decomposes to form a highly reactive nitrene intermediate that covalently crosslinks with neighboring proteins, enabling the precise mapping of ligand-receptor binding sites in complex biological matrices [2].

Bioorthogonal Polymer Functionalization via CuAAC/SPAAC

Because it readily undergoes high-yield CuAAC and SPAAC reactions, 4-azidophenol is highly valued in materials science for post-polymerization modification. It allows for the rapid, mild-condition grafting of functional phenolic moieties onto alkyne- or cyclooctyne-functionalized polymer scaffolds without interfering with other sensitive functional groups.

Application Fit Matrix

Application
Selection Property
Validation Focus
Photoaffinity labeling in aqueous environments
Nitrene generation with balanced water sensitivity
Crosslinking efficiency vs. water quenching; HPLC-MS endpoint
Copper-free live-cell bioconjugation
SPAAC reactivity with DBCO/BCN
Labeling specificity and cytocompatibility
Surface biomolecule photopatterning
Para-hydroxy coupling functionality
Pattern fidelity under UV irradiation
Enzyme active-site labeling via halogenated scaffold
Scaffold-derived photoaffinity probe design
Target enzyme binding affinity (Km assay)

XLogP3

2.7

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